molecular formula C23H17FN4O3S B2425159 N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide CAS No. 1226447-17-1

N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2425159
CAS RN: 1226447-17-1
M. Wt: 448.47
InChI Key: ASPPLXFYTJGVDS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Mechanism of Action

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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide involves the reaction of 3-ethylbenzenesulfonamide with 1-(3,3-dimethylindolin-1-yl)propan-1-one in the presence of isobutyryl chloride.", "Starting Materials": [ "3-ethylbenzenesulfonamide", "1-(3,3-dimethylindolin-1-yl)propan-1-one", "isobutyryl chloride" ], "Reaction": [ "To a solution of 3-ethylbenzenesulfonamide (1.0 equiv) in dry dichloromethane, add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 1-(3,3-dimethylindolin-1-yl)propan-1-one (1.0 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Add isobutyryl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide as a white solid." ] }

CAS RN

1226447-17-1

Molecular Formula

C23H17FN4O3S

Molecular Weight

448.47

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17FN4O3S/c24-17-8-6-16(7-9-17)21-25-19(31-26-21)14-28-18-11-13-32-20(18)22(29)27(23(28)30)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2

InChI Key

ASPPLXFYTJGVDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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